1,11-Hexadecadiyne

Description

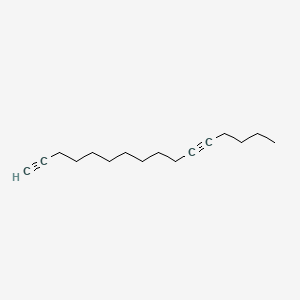

1,11-Hexadecadiyne is an organic compound with the molecular formula C₁₆H₂₆ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the first and eleventh positions of a sixteen-carbon chain

Properties

IUPAC Name |

hexadeca-1,11-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-9,11,13-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDDITZXHDRNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072405 | |

| Record name | 1,11-Hexadecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71673-32-0 | |

| Record name | 1,11-Hexadecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71673-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Hexadecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071673320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Hexadecadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Hexadecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Hexadecadiyne can be synthesized through several methods, including:

Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium or copper catalysts under specific conditions. For example, the reaction between 1-bromo-1-decyne and 1-decyne in the presence of a palladium catalyst can yield this compound.

Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. For instance, the reaction of 1,11-dibromohexadecane with a strong base like potassium tert-butoxide can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkyne coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,11-Hexadecadiyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.

Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield hexadecane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bonds react with nucleophiles to form substituted alkynes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable hydrogenation catalysts.

Substitution: Nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Hexadecane.

Substitution: Substituted alkynes with various functional groups.

Scientific Research Applications

1,11-Hexadecadiyne has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Investigated for its potential antibacterial and antiviral properties. It has shown activity against Staphylococcus aureus and other pathogens.

Medicine: Explored for its antidiabetic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,11-Hexadecadiyne involves its interaction with biological targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antidiabetic effects are linked to its modulation of glucose metabolism and insulin signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,9-Decadiyne: A shorter alkyne with similar structural properties but different reactivity and applications.

1,13-Octadecadiyne: A longer alkyne with comparable chemical behavior but distinct physical properties.

1,7-Octadiyne: Another alkyne with a shorter carbon chain and different reactivity.

Uniqueness of 1,11-Hexadecadiyne

This compound is unique due to its specific carbon chain length and the position of its triple bonds, which confer distinct chemical and physical properties

Biological Activity

1,11-Hexadecadiyne is a long-chain alkyne with the chemical formula C₁₆H₃₄. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by two triple bonds located at the first and eleventh carbon atoms of the chain. Its structural formula can be represented as:

This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study focusing on alkynoic acids demonstrated that derivatives of long-chain alkynes, including this compound, showed inhibitory effects on Mycobacterium smegmatis, a model organism for studying tuberculosis. The minimum inhibitory concentration (MIC) for this compound was determined to be around 10 µM, indicating its potential as an antimicrobial agent against mycobacterial infections .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Fatty Acid Synthesis : Similar to other long-chain alkynes, this compound may interfere with the fatty acid synthesis pathway in bacteria by acting as a substrate analog for key enzymes like InhA. This inhibition leads to disruption in cell wall formation and ultimately bacterial cell death .

- Membrane Disruption : The hydrophobic nature of long-chain alkynes allows them to integrate into bacterial membranes, potentially leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The study reported that this compound inhibited the growth of both bacterial species at concentrations as low as 5 µM. The results suggest that this compound could be further explored for its potential use in developing new antimicrobial agents.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 5 |

| S. aureus | 5 |

| M. smegmatis | 10 |

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

These findings indicate that this compound may have potential applications in cancer therapy due to its ability to selectively target malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.